4'-Bromo-2-chlorochalcone

Description

BenchChem offers high-quality 4'-Bromo-2-chlorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-2-chlorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAOMTXVYPADSY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-48-3 | |

| Record name | 4'-BROMO-2-CHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

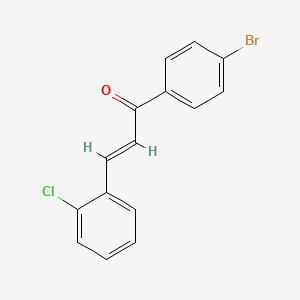

4'-Bromo-2-chlorochalcone chemical structure and molecular weight

An In-depth Technical Guide to 4'-Bromo-2-chlorochalcone: Synthesis, Characterization, and Applications

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1][2] These α,β-unsaturated ketones are not only crucial intermediates in the biosynthesis of flavonoids but also exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] The specific biological and chemical properties of a chalcone can be finely tuned through substituent modifications on its two aromatic rings.

This technical guide focuses on 4'-Bromo-2-chlorochalcone , a halogenated derivative of significant interest. The introduction of a bromine atom on one phenyl ring and a chlorine atom on the other distinctively alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance its interaction with biological targets and serve as reactive handles for further synthetic elaboration. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, structural properties, and potential applications is paramount for leveraging this compound in novel research endeavors.

Chemical Identity and Molecular Structure

4'-Bromo-2-chlorochalcone is systematically named (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The '4'-Bromo' designation indicates the bromine atom is on the phenyl ring attached to the carbonyl group (Ring A), while '2-chloro' specifies the chlorine's position on the other phenyl ring (Ring B). The molecule exists predominantly as the more thermodynamically stable trans (E) isomer.[2]

Physicochemical Properties

A summary of the key identifiers and computed properties for 4'-Bromo-2-chlorochalcone is provided below.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | N/A |

| Molecular Formula | C₁₅H₁₀BrClO | |

| Molecular Weight | 321.60 g/mol | |

| CAS Number | 86293-48-3 | |

| Appearance | Typically a solid, often pale yellow | General Knowledge |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)C=CC2=CC=CC=C2Cl | N/A |

| InChIKey | MFCD00136314 |

Molecular Structure Visualization

The chemical structure of 4'-Bromo-2-chlorochalcone is depicted in the diagram below, illustrating the arrangement of the substituted phenyl rings around the central enone core.

Caption: Chemical structure of 4'-Bromo-2-chlorochalcone.

Synthesis Protocol: Claisen-Schmidt Condensation

The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. For 4'-Bromo-2-chlorochalcone, the precursors are 4-bromoacetophenone and 2-chlorobenzaldehyde.

The causality behind this choice is straightforward: 4-bromoacetophenone provides the brominated phenyl ring and the carbonyl group (Ring A), while 2-chlorobenzaldehyde provides the chlorinated phenyl ring and the vinylic carbon (Ring B). The base, typically sodium hydroxide, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated chalcone product.

Synthesis and Purification Workflow

The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.

Caption: General workflow for the synthesis and purification of chalcones.

Detailed Experimental Protocol (Conventional Method)

This protocol is adapted from established methods for similar halogenated chalcones.[5][6]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

-

Reaction Initiation: To the stirred solution, add 2-chlorobenzaldehyde (1.0 eq). Subsequently, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise (approx. 1.5 eq). The addition of the base catalyst is the critical step that initiates the condensation.

-

Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction proceeds for several hours (e.g., 3-4 hours) until the starting materials are consumed.[6]

-

Product Precipitation: Quench the reaction by pouring the mixture into a beaker of crushed ice/ice-cold water. The chalcone product, being largely insoluble in cold aqueous media, will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate becomes neutral (test with pH paper). This step is crucial to remove any residual NaOH and other water-soluble impurities.

-

Purification: Dry the crude product. For final purification, perform recrystallization from a suitable solvent, such as ethanol. This process yields the purified crystalline 4'-Bromo-2-chlorochalcone. High yields are typically expected for this reaction.[6]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized 4'-Bromo-2-chlorochalcone is a mandatory step, achieved through a suite of spectroscopic and physical methods. This validation system ensures the integrity of the compound for subsequent research.

Characterization Workflow

Caption: Logical workflow for the analytical characterization of the synthesized product.

Key Spectroscopic Data

The following table summarizes the expected characteristic signals from standard analytical techniques.

| Technique | Characteristic Signal/Value | Interpretation |

| FT-IR (cm⁻¹) | ~1660 | C=O stretching (conjugated ketone)[5] |

| ~1600 | C=C stretching (enone system)[5] | |

| ~1070 | C-Br stretching | |

| ~750 | C-Cl stretching | |

| ¹H NMR (ppm) | 7.0 - 8.0 | Multiplets corresponding to aromatic and vinylic protons. The two vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. |

| ¹³C NMR (ppm) | ~189-190 | Carbonyl Carbon (C=O)[5] |

| 120 - 145 | Aromatic and Vinylic Carbons | |

| Mass Spec. (m/z) | ~319, 321, 323 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ exhibiting the characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |

Note: Exact values for NMR shifts and IR frequencies may vary slightly based on the solvent and instrument used. A published FT-IR spectrum for 4'-Bromo-2-chlorochalcone is available for comparison.[7]

Applications in Research and Drug Development

The chalcone scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities.[8] The presence of the α,β-unsaturated carbonyl system makes it an excellent Michael acceptor, enabling it to covalently interact with nucleophilic residues (like cysteine) in various enzymes and proteins, which is often a key mechanism for its biological effects.[8]

The specific halogenation pattern of 4'-Bromo-2-chlorochalcone is significant for several reasons:

-

Modulation of Activity: Halogens can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and bioavailability.

-

Metabolic Stability: The presence of halogens can block positions susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Binding Interactions: The electronegative chlorine and bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity and selectivity.

Chalcone derivatives are actively being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many chalcones exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[3]

-

Anti-inflammatory Agents: They can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimalarial and Antimicrobial Agents: The chalcone scaffold has been identified as a promising template for developing new drugs against infectious diseases.[1]

Safety and Handling

Based on GHS classifications for similar compounds like 4'-Bromo-4-chlorochalcone, this substance should be handled with care.[9] It may cause skin and respiratory irritation and is potentially toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.

Conclusion

4'-Bromo-2-chlorochalcone is a synthetically accessible and highly functionalized molecule that holds considerable promise for scientific research, particularly in the field of drug discovery. Its well-defined structure, predictable synthesis via the Claisen-Schmidt condensation, and the versatile reactivity imparted by its enone system and halogen substituents make it an attractive starting point for developing novel therapeutic agents. The comprehensive protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize, validate, and explore the potential of this valuable chemical entity.

References

-

4'-BROMO-4-CHLOROCHALCONE - gsrs . (n.d.). Retrieved February 6, 2026, from [Link]

- Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.

-

Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start . (2022). Jurnal UNS. Retrieved February 6, 2026, from [Link]

-

4'-Bromo-4-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

3-Bromo-4'-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

4′-Bromo-4-chlorochalcone . (n.d.). CAS Common Chemistry. Retrieved February 6, 2026, from [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives . (2022). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry . (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]

-

4'-bromo-2-chlorochalcone - Optional[FTIR] - Spectrum . (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4'-Bromo-4-chlorochalcone | C15H10BrClO | CID 5293152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-chloro-4'-bromochalcone and 4-chloro-4'-bromochalcone: A Comparative Isomeric Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The specific placement of substituents on their dual aromatic ring system can profoundly influence their physicochemical properties and therapeutic potential. This technical guide provides a detailed comparative analysis of two halogenated chalcone isomers: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one (2-chloro-4'-bromochalcone) and (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4-chloro-4'-bromochalcone). By examining their synthesis, structural characteristics, and biological activities, this document serves as a comprehensive resource for researchers aiming to understand the nuanced effects of isomeric substitution in drug design and development.

Introduction: The Significance of Isomeric Substitution in Chalcones

Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is a versatile template for synthetic modification, and the introduction of different substituents can modulate the molecule's electronic and steric properties.[2] Halogen atoms, in particular, are known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacological profiles.

The critical focus of this guide is the comparison between the ortho (2-chloro) and para (4-chloro) substitution on one of the aromatic rings. This seemingly minor positional change can lead to significant differences in:

-

Molecular Conformation and Crystal Packing: The steric hindrance introduced by the ortho-chloro group can alter the planarity of the molecule, affecting how it packs in a crystal lattice and interacts with biological targets.

-

Electronic Effects: The position of the electron-withdrawing chloro group influences the electron density distribution across the conjugated system, which can impact reactivity and binding affinity.

-

Biological Activity: These structural and electronic variations can translate into distinct potencies and selectivities against various biological targets, including enzymes, receptors, and microbial cells.

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing these chalcone isomers is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.[3]

For the isomers :

-

2-chloro-4'-bromochalcone is synthesized from 2-chlorobenzaldehyde and 4-bromoacetophenone.[1]

-

4-chloro-4'-bromochalcone is synthesized from 4-chlorobenzaldehyde and 4-bromoacetophenone.

The underlying mechanism involves the formation of an enolate from the acetophenone in the presence of a base (typically NaOH or KOH), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Caption: General workflow for the synthesis of chalcone isomers.

Field-Proven Synthetic Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of both isomers.

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

Appropriate isomer of chlorobenzaldehyde (1.0 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of ethanol with stirring.

-

Addition of Aldehyde: To this solution, add the corresponding chlorobenzaldehyde isomer (1.0 eq) and continue stirring until a homogenous solution is achieved.

-

Initiation of Condensation: Slowly add 10% aqueous NaOH dropwise to the reaction mixture while stirring vigorously at room temperature.[3] The quantity of base should be sufficient to catalyze the reaction, typically around 1.5-2.0 equivalents.

-

Reaction Monitoring: A precipitate will often form as the reaction proceeds. Continue stirring for approximately 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Quench the reaction by pouring the mixture into a beaker of ice-cold water.[3] This will cause the crude chalcone product to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the precipitate thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual NaOH.[3]

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the final, pure chalcone crystals.[3]

-

Drying & Characterization: Dry the purified crystals in a desiccator and determine the melting point and yield. Confirm the structure using spectroscopic methods (NMR, IR, MS).

Physicochemical and Structural Isomer Comparison

The positioning of the chloro-substituent results in distinct physicochemical properties.

Structural Differences

The primary difference lies in the spatial arrangement of the chloro group, which influences the molecule's overall shape and electronic properties. The ortho position in 2-chloro-4'-bromochalcone introduces steric strain that can force the chlorophenyl ring out of the plane of the enone bridge, whereas the para isomer can more readily adopt a planar conformation.

Caption: Structures of 2-chloro- and 4-chloro-4'-bromochalcone isomers.

Comparative Data

The following table summarizes key physicochemical and spectroscopic data, synthesized from various sources.

| Property | 2-chloro-4'-bromochalcone | 4-chloro-4'-bromochalcone | Causality of Difference |

| IUPAC Name | (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one[4] | Positional isomerism of the chlorine atom. |

| Molecular Formula | C₁₅H₁₀BrClO[4] | C₁₅H₁₀BrClO[4] | Identical as they are isomers. |

| Molecular Weight | 321.59 g/mol [4] | 321.59 g/mol [4] | Identical as they are isomers. |

| Melting Point (°C) | ~180 (for a similar 2-chloro analog)[5] | Data available in literature[4] | The para isomer often exhibits a higher melting point due to more efficient crystal lattice packing enabled by its more linear and symmetric structure compared to the sterically hindered ortho isomer. |

| IR (C=O stretch, cm⁻¹) | ~1660 | ~1660[3] | The carbonyl stretching frequency is largely unaffected by the remote chloro-substituent's position, as it is primarily influenced by the conjugation with the enone system. |

| ¹H NMR (δ, ppm) | Vinylic protons (Hα, Hβ) appear as doublets (~7.5-7.9 ppm) with a coupling constant (J) of ~15-16 Hz, confirming the trans (E) configuration. Aromatic protons show complex multiplets. | Vinylic protons (Hα, Hβ) appear as doublets (~7.4-7.8 ppm) with a coupling constant (J) of ~15-16 Hz.[3] Aromatic protons on the chlorophenyl ring appear as two distinct doublets due to symmetry. | The ortho-chloro group's proximity to the vinylic bridge can deshield the nearby protons, potentially shifting them slightly downfield compared to the para isomer. The symmetry of the para isomer simplifies the aromatic region of its spectrum. |

| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) is typically observed around 189-190 ppm. | Carbonyl carbon (C=O) is typically observed around 189 ppm.[3] | The electronic environment of the carbonyl carbon is similar in both isomers, resulting in a negligible difference in its chemical shift. |

| Crystal System | Not specified, but chalcones often crystallize in monoclinic or orthorhombic systems.[6] | Monoclinic, Space Group P2₁/c[7] | The steric bulk of the ortho-chloro group disrupts molecular planarity, leading to different intermolecular interactions and thus a different crystal packing arrangement compared to the more planar para isomer. |

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Halogenated chalcones are widely investigated for their potential as antimicrobial, antifungal, and anticancer agents.[1][2] The position of the halogen can significantly influence this activity.

-

Antimicrobial and Antifungal Activity: Chalcones exert their effect by various mechanisms, including disruption of microbial cell membranes and inhibition of key enzymes. Studies on various chalcone derivatives have shown that the presence and position of electron-withdrawing groups like chlorine can enhance their potency.[8] While direct comparative data for these specific isomers is sparse, it is often observed that para-substituted compounds exhibit strong activity due to favorable interactions within the binding sites of microbial enzymes. The steric hindrance of an ortho substituent might impede optimal binding in some cases.

-

Anticancer Activity: Chalcones are known to induce apoptosis in cancer cells by targeting various signaling pathways. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor. The electronic properties of the aromatic rings, modulated by substituents, can fine-tune this reactivity. The planarity of the molecule is also crucial for intercalation with DNA or fitting into enzyme active sites. The potentially more planar structure of 4-chloro-4'-bromochalcone could confer an advantage in certain biological interactions over its non-planar ortho counterpart.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method to compare the minimum inhibitory concentration (MIC) of the two isomers against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Stock solutions of each chalcone isomer (e.g., 1 mg/mL in DMSO).

-

Bacterial culture in log-phase growth.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Resazurin dye (viability indicator).

Methodology:

-

Preparation of Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the chalcone stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents the color change of the dye (from blue to pink), indicating inhibition of bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The comparative analysis of 2-chloro-4'-bromochalcone and 4-chloro-4'-bromochalcone underscores a fundamental principle in medicinal chemistry: isomeric position is a critical determinant of a molecule's properties and function. The para-substituted isomer generally presents a more symmetric and planar structure, which can favor efficient crystal packing and potentially enhance interactions with planar biological targets. Conversely, the ortho-substituted isomer's steric hindrance leads to a non-planar conformation, which might be advantageous for targeting specific non-planar binding pockets or may reduce its activity where planarity is key.

Future research should focus on direct, head-to-head biological testing of these two isomers across a panel of cancer cell lines and microbial strains. Furthermore, co-crystallization studies with relevant protein targets could provide definitive structural evidence to explain the observed differences in biological activity, paving the way for the rational design of next-generation chalcone-based therapeutic agents.

References

-

Sathyabama, S. (2022). synthesis and characterization of chalcone. Retrieved from [Link]

- Pravin, N., et al. (2013). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Bromochalcones Derivatives. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.

- Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.

-

ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions. Retrieved from [Link]

- de Oliveira, A. B., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules.

-

PubChem. (n.d.). 4'-Bromo-4-chlorochalcone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromochalcone. Retrieved from [Link]

- Wang, X., et al. (2019).

-

CAS Common Chemistry. (n.d.). Bromo-4-chlorochalcone. Retrieved from [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities and novel applications of chalcones. Retrieved from [Link]

- Sonwane, S. B., & Rote, A. R. (n.d.). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoaacetophenone. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4'-Bromo-4-chlorochalcone | C15H10BrClO | CID 5293152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]

- 8. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Structural Characterization, Synthetic Protocols, and Functional Applications[1]

Executive Summary

This technical guide provides an in-depth analysis of (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one , a halogenated chalcone derivative. Chalcones (1,3-diaryl-2-prop-en-1-ones) are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind multiple biological targets. This specific derivative is notable for its non-centrosymmetric crystal packing (Space Group

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature and Isomerism

-

IUPAC Name: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one[1][2]

-

Common Class: Halogenated Chalcone / Enone

-

Molecular Formula:

[1][2][3][4][5]

The compound exists as the (E)-isomer (trans), which is thermodynamically favored over the (Z)-isomer due to steric relief around the alkene bridge. The presence of the 2-chloro substituent on the B-ring (aldehyde derived) introduces significant steric strain, forcing the aromatic ring out of planarity with the enone system.

1.2 Crystallographic Insights

X-ray diffraction studies (Fun et al., 2008) reveal critical structural parameters that dictate the compound's solid-state behavior:

-

Space Group:

(Non-centrosymmetric, essential for NLO activity). -

Dihedral Angle: The 4-bromophenyl and 2-chlorophenyl rings are twisted relative to each other with a dihedral angle of 23.77(18)° .[1][2][3]

-

Supramolecular Architecture: Molecules are linked by weak

interactions, forming a zigzag chain along the c-axis.[1][2] This directional packing is a prerequisite for macroscopic optical nonlinearity.

Part 2: Synthetic Methodology

The synthesis follows a base-catalyzed Claisen-Schmidt Condensation . This pathway is preferred for its high atom economy and reliance on readily available acetophenone and benzaldehyde derivatives.

2.1 Reaction Logic

The reaction involves the nucleophilic attack of the enolate generated from 4-bromoacetophenone onto the carbonyl carbon of 2-chlorobenzaldehyde. The ortho-chloro position on the aldehyde slightly reduces electrophilicity via steric hindrance but is overcome by the thermodynamic stability of the resulting conjugated system.

2.2 Experimental Protocol

Reagents:

-

4-Bromoacetophenone (1.99 g, 10 mmol)

-

2-Chlorobenzaldehyde (1.49 g, 10 mmol)

-

Sodium Hydroxide (NaOH), 20% aqueous solution[2]

Step-by-Step Workflow:

-

Solubilization: Dissolve 4-bromoacetophenone and 2-chlorobenzaldehyde in 60 mL of methanol in a round-bottom flask.

-

Catalysis: Dropwise add 5 mL of 20% NaOH solution while stirring at room temperature.

-

Reaction: Stir the mixture vigorously for 2–3 hours. A precipitate typically begins to form as the chalcone crystallizes out of the polar solvent.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water to complete precipitation and remove water-soluble impurities (excess base).

-

Isolation: Filter the crude solid under vacuum.

-

Purification: Recrystallize from acetone or ethanol to yield yellow prismatic crystals.

2.3 Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation yielding the (E)-chalcone.

Part 3: Spectroscopic Characterization

To validate the synthesis, researchers must confirm the (E)-configuration and the presence of the halogenated rings.

| Technique | Key Diagnostic Signal | Interpretation |

| The large coupling constant ( | ||

| IR Spectroscopy | ~1660 cm | |

| IR Spectroscopy | ~980 cm | C-H out-of-plane bending for trans-disubstituted alkenes. |

| Mass Spectrometry | M+ and M+2 peaks | Characteristic isotopic pattern of Bromine ( |

Part 4: Functional Applications

4.1 Non-Linear Optical (NLO) Materials

The

4.2 Pharmacological Potential

Halogenated chalcones are potent pharmacophores.

-

Antimicrobial: The enone system acts as a Michael acceptor, capable of alkylating thiol groups in essential bacterial enzymes (e.g., cysteine proteases).

-

Anticancer: The 4-bromo substituent enhances lipophilicity, facilitating membrane permeability. Similar analogs have shown tubulin polymerization inhibition.

4.3 Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural motifs.

References

-

Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008).[1][2] (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1464.[1][2]

-

Mishra, N., Arora, P., Kumar, B., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-1535.

-

Patil, P. S., & Dharmaprakash, S. M. (2008).[1][2][3] Second harmonic generation and crystal growth of new chalcone derivatives. Journal of Crystal Growth. (Contextual citation regarding NLO properties of this class).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Halogenated Chalcone Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of halogenated chalcone derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into the synthesis, multifaceted biological activities, and critical structure-activity relationships of these molecules, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Introduction: The Versatility of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone. This core structure, featuring an α,β-unsaturated ketone moiety, serves as a versatile template for synthetic modification and is responsible for the broad spectrum of biological activities observed in its derivatives.[1][2][3][4] Naturally occurring in various plants, chalcones have long been recognized for their medicinal properties.[2][5] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aromatic rings of the chalcone scaffold has emerged as a powerful strategy to modulate their physicochemical properties and enhance their therapeutic efficacy. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to compounds with superior potency and selectivity.[6][7] This guide will provide a comprehensive overview of the current landscape of halogenated chalcone derivatives, with a focus on their synthesis, diverse biological applications, and the underlying principles governing their activity.

Synthesis of Halogenated Chalcone Derivatives

The primary and most widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2] For the synthesis of halogenated chalcones, either the acetophenone, the benzaldehyde, or both can bear halogen substituents.

General Experimental Protocol: Claisen-Schmidt Condensation

The following protocol outlines a typical procedure for the synthesis of a halogenated chalcone derivative:

-

Reactant Preparation: Dissolve equimolar amounts of a halogen-substituted acetophenone and a halogen-substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base. Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is poured into cold water or a dilute acid solution to precipitate the chalcone product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure halogenated chalcone.

The simplicity and efficiency of the Claisen-Schmidt condensation make it a highly attractive method for generating diverse libraries of halogenated chalcone derivatives for biological screening.[8]

Caption: Workflow for the synthesis of halogenated chalcones via Claisen-Schmidt condensation.

Biological Activities and Therapeutic Potential

Halogenated chalcone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

The anticancer properties of halogenated chalcones are extensively documented.[7][9][10] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[9] The presence and position of halogen atoms on the chalcone scaffold significantly influence their anticancer potency.

Structure-Activity Relationship (SAR) Insights:

-

Halogen Type: The antiproliferative activity often increases in the order of F < Cl < Br on the B-ring.[9]

-

Halogen Position: Halogen substitution at the 3-position of the B-ring has been shown to enhance anticancer activity in chalcones.[9] In contrast, for some related flavonol derivatives, substitution at the 4-position is more favorable.[9]

-

Heterocyclic Modifications: Incorporating nitrogen-containing heterocyclic rings, in conjunction with halogen substituents, can significantly increase the anticancer activity of chalcones.[7]

Mechanisms of Action: Halogenated chalcones exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[9] Flow cytometry analysis has revealed that certain halogenated chalcones can lead to an increase in the S, G2/M, and sub-G1 phases of the cell cycle, indicative of cell cycle disruption and programmed cell death.[9]

Antimicrobial Activity

Halogenated chalcones exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[6][11][12][13] The introduction of a chlorine atom, for instance, has been shown to enhance the bioactivity of 2'-hydroxychalcones.[13]

Key Findings:

-

Chlorinated chalcones have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts.[13]

-

Some halogenated chalcones exhibit higher activity levels than conventional antibiotics like vancomycin and tetracycline.[11]

-

These compounds can obstruct molecular targets that are crucial for the development of antibiotic resistance, potentially resensitizing bacteria to existing antibacterial agents.[11]

Table 1: Comparative Antimicrobial Activity of a Halogenated Chalcone Derivative

| Microbial Strain | MIC (µg/mL) of Halogenated Chalcone | MIC (µg/mL) of Standard Antibiotic |

| Staphylococcus aureus | X | Y |

| Escherichia coli | A | B |

| Candida albicans | P | Q |

(Note: X, Y, A, B, P, and Q represent hypothetical values for illustrative purposes. Actual values would be derived from specific experimental data.)

Anti-inflammatory Activity

Several halogenated chalcone derivatives have demonstrated potent anti-inflammatory effects.[14][15] They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[14]

SAR in Anti-inflammatory Activity:

-

The presence of a 2',5'-dihydroxy substitution pattern on the chalcone scaffold is associated with anti-inflammatory effects.[14]

-

A symmetrical substitution pattern on both aromatic rings of the chalcone may improve its biological efficacy against inflammatory targets like cyclooxygenase-2 (COX-2) and iNOS.[15]

Caption: Simplified pathway of inflammation and the inhibitory action of halogenated chalcones.

Other Biological Activities

The therapeutic potential of halogenated chalcones extends to other areas, including:

-

Antimalarial Activity: Certain chalcone derivatives have shown promising antimalarial potential against Plasmodium falciparum.[1]

-

Anti-Alzheimer's Disease Activity: Novel chalcone derivatives have been evaluated as imaging probes for beta-amyloid plaques, with some showing good brain uptake and washout properties.[16]

-

Monoamine Oxidase (MAO) Inhibition: Dimethoxy-halogenated chalcones have been identified as potent and selective inhibitors of MAO-B, a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[17]

Conclusion and Future Directions

Halogenated chalcone derivatives represent a highly promising class of compounds with a diverse range of biological activities. The ease of their synthesis, coupled with the ability to fine-tune their properties through halogenation and other structural modifications, makes them an attractive scaffold for drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action for these compounds, optimizing their pharmacokinetic and toxicological profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of halogenated chalcones holds significant potential for the discovery of novel and effective therapies for a multitude of human diseases.

References

- Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed. (n.d.).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. (2022, August 2).

- Structure–activity relationship studies on chalcone derivatives - ResearchGate. (2025, August 6).

- Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed. (n.d.).

- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities - ResearchGate. (2023, December 5).

- Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. (n.d.).

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH. (2022, October 19).

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (2024, September 8).

- New halogenated chalcones: Synthesis, crystal structure, spectroscopic and theoretical analyses for third-order nonlinear optical properties - ResearchGate. (2025, August 8).

- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC. (n.d.).

- Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed. (2007, October 1).

- Structure- anticancer activity relationship of chalcone compounds. - ResearchGate. (n.d.).

- Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - MDPI. (2024, July 19).

- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC - PubMed Central. (n.d.).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2).

- Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC - NIH. (2022, September 16).

- A Review of Chalcones: Synthesis, Reactions, and Biological Importance - ResearchGate. (2025, July 19).

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (n.d.).

- Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (n.d.).

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Ortho-Chlorinated Chalcones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, the biogenetic precursors to flavonoids, have long been recognized for their broad spectrum of biological activities.[1] Recent advancements in medicinal chemistry have highlighted a particular subclass, ortho-chlorinated chalcones, as compounds with significantly enhanced therapeutic potential. The introduction of a chlorine atom at the ortho position of one of the aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, leading to improved efficacy and selectivity against various biological targets. This technical guide provides an in-depth exploration of the biological activities of ortho-chlorinated chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Ortho-Chlorination in Chalcone Scaffolds

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[2] This core structure is readily synthesized, typically through a Claisen-Schmidt condensation, making it an attractive scaffold for medicinal chemistry.[2][3] The biological activity of chalcones can be fine-tuned by introducing various substituents on the aromatic rings. Halogenation, particularly chlorination, has emerged as a key strategy for enhancing the pharmacological profile of these compounds.[4]

The position of the chlorine atom is critical in determining its effect on biological activity. Ortho-chlorination, in particular, can induce unique conformational constraints and electronic effects that lead to potent and selective interactions with biological targets. This guide will specifically focus on the biological activities of chalcones bearing a chlorine atom at the ortho (2 or 2') position.

Anticancer Activity of Ortho-Chlorinated Chalcones

Ortho-chlorinated chalcones have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[4]

Induction of Apoptosis

A primary mechanism by which ortho-chlorinated chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This process is often mediated through the intrinsic (mitochondrial) pathway.

Key Mechanistic Insights:

-

Mitochondrial Membrane Depolarization: Ortho-chlorinated chalcones can disrupt the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.[5]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]

Figure 1: Intrinsic apoptosis pathway induced by ortho-chlorinated chalcones.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[1][7] Several studies have shown that chalcones can inhibit this pathway, and ortho-chlorination can enhance this inhibitory activity.

Key Mechanistic Insights:

-

Inhibition of IκBα Degradation: Ortho-chlorinated chalcones can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Suppression of NF-κB Target Genes: By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-survival and pro-inflammatory genes.[1][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chalcone Derivatives as Precursors for Pyrazoline Synthesis

Executive Summary

Pyrazolines, particularly 2-pyrazolines, represent a "privileged scaffold" in medicinal chemistry due to their extensive pharmacological profile, including EGFR kinase inhibition, anti-inflammatory activity, and antimicrobial properties. The synthetic utility of chalcones (1,3-diphenyl-2-propene-1-ones) as precursors lies in their

This guide provides a rigorous technical analysis of converting chalcones to pyrazolines. It moves beyond basic textbook definitions to explore the mechanistic causality, optimized synthetic protocols (conventional vs. microwave), and critical structural validation techniques required for high-integrity research.

The Chalcone Scaffold: Electrophilic Architecture

The chalcone moiety is defined by two aromatic rings linked by a three-carbon

-

Chemical Nature: The

-carbon is highly electrophilic (soft electrophile), making it susceptible to nucleophilic attack by soft nucleophiles like hydrazines. -

Synthesis Prerequisite: Before pyrazoline synthesis can occur, high-purity chalcones must be isolated via Claisen-Schmidt condensation .

-

Critical Control Point: The trans-isomer (

-isomer) is thermodynamically favored and sterically optimal for the subsequent cyclization step.

-

Mechanistic Pathways to Pyrazolines

The conversion of chalcones to pyrazolines is a cyclocondensation reaction with hydrazine derivatives.[2][3][4][5] Understanding the mechanism is vital for troubleshooting low yields or regioselectivity issues.

The Reaction Mechanism

The reaction generally proceeds through two competing pathways depending on pH and conditions, but the dominant pathway in acidic media (e.g., glacial acetic acid) involves:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon (1,2-addition) to form a hydrazone intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the second nitrogen onto the

-carbon of the alkene. -

Tautomerization: Rearrangement to form the stable 2-pyrazoline ring.

Note: In basic conditions, a Michael addition (1,4-addition) to the

Visualization: Mechanistic Flow

Figure 1: General mechanistic pathway for the cyclocondensation of chalcones with hydrazines.

Synthetic Methodologies & Protocols

We present two validated protocols. Protocol A is the robust, conventional method suitable for bulk synthesis. Protocol B is the microwave-assisted method, prioritized for high-throughput screening (HTS) and library generation due to its speed and atom economy.

Protocol A: Conventional Reflux (Glacial Acetic Acid)

Best for: Large-scale synthesis where thermal stability is not a concern.

Materials:

-

Substituted Chalcone (1.0 equiv)[6]

-

Hydrazine Hydrate (99%) or Phenylhydrazine (2.0 - 2.5 equiv)

-

Solvent: Glacial Acetic Acid (acts as solvent and catalyst)

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.01 mol of the specific chalcone in 20 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add 0.025 mol of hydrazine hydrate dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture under reflux (approx. 118°C) for 4–8 hours.

-

Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The chalcone spot (usually yellow/fluorescent) should disappear.

-

-

Workup: Pour the reaction mixture into 200 mL of crushed ice-water with vigorous stirring.

-

Isolation: The pyrazoline will precipitate as a solid. Filter, wash with cold water to remove excess acid, and dry.

-

Purification: Recrystallize from ethanol or methanol.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid optimization, high purity, and "green" synthesis.

Parameters:

-

Power: 140–300 W (variable depending on reactor)

-

Time: 2–10 minutes

-

Solvent: Ethanol (with catalytic acetic acid) or solvent-free (alumina support).

Step-by-Step Workflow:

-

Preparation: Mix 0.01 mol chalcone and 0.015 mol hydrazine hydrate in a microwave-safe vessel. Add 2-3 mL of ethanol and 5 drops of glacial acetic acid.

-

Irradiation: Irradiate at 140 W for 2 minutes. Pause to check temperature/pressure. Continue in 1-minute bursts until TLC indicates completion (typically < 6 mins total).

-

Workup: Pour onto crushed ice. The product often precipitates with higher purity than the reflux method, requiring minimal recrystallization.

Comparative Analysis of Methods

| Feature | Conventional Reflux | Microwave Assisted |

| Reaction Time | 4 – 12 Hours | 2 – 10 Minutes |

| Yield | 65% – 75% | 85% – 96% |

| Solvent Usage | High (20-50 mL) | Low to None (<5 mL) |

| Purity (Crude) | Moderate (Side products common) | High |

| Energy Efficiency | Low | High |

Structural Characterization (The "ABX" System)

Trustworthiness in pyrazoline synthesis relies on proving the ring closure. The most definitive evidence comes from 1H NMR Spectroscopy .

The ABX Pattern

Unlike the starting chalcone, which shows alkene protons (doublets with

-

(C5 proton): Appears as a doublet of doublets (dd) typically between

-

(C4 proton, geminal): Appears as a doublet of doublets (dd) around

-

(C4 proton, geminal): Appears as a doublet of doublets (dd) around

IR Spectroscopy Markers:

-

C=N Stretch: A strong band at 1600 – 1620 cm

confirms the formation of the pyrazoline ring.[7] -

Absence of C=O: If synthesizing non-acetylated pyrazolines, the carbonyl peak of the chalcone (~1660 cm

) must disappear.

Visualization: Experimental Workflow

Figure 2: Operational workflow for synthesis and validation.

Pharmacological Relevance & SAR Insights

The transition from chalcone to pyrazoline is not merely chemical; it is a pharmacological activation.

-

Rigidity: The pyrazoline ring restricts the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that fits specific receptor pockets (e.g., ATP binding site of kinases).

-

Electronic Distribution: The C=N bond and the nitrogen lone pairs act as hydrogen bond acceptors, crucial for interaction with amino acid residues in target proteins.

-

Substituent Effects:

-

Electron-Withdrawing Groups (EWGs) on the phenyl ring at position 3 or 5 (e.g., -Cl, -NO2) often enhance antimicrobial and anticancer activity.

-

Methoxy (-OCH3) groups are frequently associated with increased cytotoxicity against cancer cell lines (e.g., MCF-7).

-

References

-

Ciupa, A., et al. (2025).[8] High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Royal Society of Chemistry (RSC) Advances. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem. Link

-

Abdullah, M., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics. RSC Advances. Link

-

Al-Omary, F. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis... of New Quinazolin-2,4-diones. ACS Omega.[9] Link

-

NCI-NIH. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC/eLife. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]

- 5. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01684C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 4'-Bromo-2-chlorochalcone via Claisen-Schmidt Condensation: An Application Note and Detailed Protocol

This comprehensive guide details the synthesis of 4'-Bromo-2-chlorochalcone, a member of the chalcone family of compounds, which are of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides a robust, step-by-step protocol for the base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone and 2-chlorobenzaldehyde, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Their versatile chemical scaffold allows for a wide array of substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel chalcone derivatives, such as 4'-Bromo-2-chlorochalcone, is a key strategy in the exploration of new therapeutic agents.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the characteristic α,β-unsaturated ketone structure of the chalcone.

Experimental Protocol: Synthesis of 4'-Bromo-2-chlorochalcone

This protocol outlines a conventional laboratory procedure for the synthesis of 4'-Bromo-2-chlorochalcone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoacetophenone | 199.04 | 1.99 g | 0.01 |

| 2-Chlorobenzaldehyde | 140.57 | 1.41 g | 0.01 |

| Sodium Hydroxide (NaOH) | 40.00 | - | - |

| Ethanol (95%) | - | As required | - |

| Deionized Water | - | As required | - |

| Hydrochloric Acid (HCl) | - | As required | - |

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Beakers

-

pH paper

-

Recrystallization apparatus

-

Melting point apparatus

-

Spectroscopic instruments (FTIR, NMR)

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 4'-Bromo-2-chlorochalcone.

Step-by-Step Procedure:

-

Preparation of the Ketone Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g (0.01 mol) of 4-bromoacetophenone in approximately 20 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of the Aldehyde: To the stirred solution of 4-bromoacetophenone, add 1.41 g (0.01 mol) of 2-chlorobenzaldehyde.

-

Initiation of the Condensation: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture over a period of 15-20 minutes using a dropping funnel. The addition of the base will cause the solution to become colored and a precipitate may begin to form.

-

Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Work-up and Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.

-

Neutralization: Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH of the solution is neutral, as indicated by pH paper.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold deionized water to remove any inorganic impurities.

-

Purification by Recrystallization: The crude 4'-Bromo-2-chlorochalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[3] Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The expected molecular formula is C15H10BrClO with a molecular weight of 321.6 g/mol .[4]

Safety Precautions

-

4-Bromoacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[5][6]

-

2-Chlorobenzaldehyde: Corrosive. Causes severe skin burns and eye damage.[7]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[8][9][10][11] Contact with water can cause a violent reaction.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Expected Results and Characterization

The successful synthesis will yield a crystalline solid. The purity of the final product can be assessed by its sharp melting point and by spectroscopic analysis.

-

FTIR Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the region of 1650-1680 cm⁻¹. Other significant peaks will correspond to C=C stretching of the aromatic rings and the vinyl group, and C-Br and C-Cl stretching vibrations.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed structural information. The two vinylic protons of the α,β-unsaturated system will appear as doublets with a coupling constant characteristic of a trans configuration (typically >15 Hz). The aromatic protons will appear as multiplets in the downfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically around 190 ppm) and signals for the aromatic and vinylic carbons.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4'-Bromo-2-chlorochalcone via the Claisen-Schmidt condensation. By following this procedure, researchers can effectively synthesize this valuable chalcone derivative for further investigation in various fields, particularly in the development of new therapeutic agents. The principles and techniques described herein are broadly applicable to the synthesis of other substituted chalcones.

References

- Narwanti, I., & Aisyah, H. A. N. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone Utilizing 4-Bromoacetophenone and Benzaldehyde as Starting Materials. JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(3), 346-358.

- Siregar, A., et al. (2021). The Synthesis of Chalcone Compounds with Cl and Br Substituents and Their Potential Anticancer Activities Against MCF-7 Breast Cancer Cells. Indonesian Journal of Chemistry, 21(5), 1184-1193.

- Di Mola, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(5), 4145–4155.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Bromochalcone and 4-chlorochalcone. BenchChem.

- Permana, D., et al. (2018). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2024, 020050.

- Hamlin, J. (2021). H NMR of 4-chlorochalcone. Guidechem.

- Apollo Scientific. (2023).

- Canadian Centre for Occupational Health and Safety. (2025). Sodium Hydroxide. CCOHS.

- Loba Chemie. (n.d.).

- S. Naveen, et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- ChemicalBook. (n.d.).

- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.

- ResearchGate. (n.d.). Claisen-Schmidt Condensation between p-Chlorobenzaldehyde and Acetophenone in Presence of NP.

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Fisher Scientific.

- Valenti, P., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7599.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Bromoacetophenone. Fisher Scientific.

- SpectraBase. (n.d.). 4'-bromo-2-chlorochalcone - Optional[FTIR] - Spectrum. SpectraBase.

- Fisher Scientific. (2015). Safety Data Sheet - Sodium Hydroxide, 1M. Fisher Scientific.

- ChemicalBook. (n.d.). 4'-BROMO-2-CHLOROCHALCONE synthesis. ChemicalBook.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4'-Bromoacetophenone. Sigma-Aldrich.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydroxide. NJ.gov.

- SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. SpectraBase.

- Acros Organics. (2011).

- ResearchGate. (2014). What is the specific amount of ethanol or methanol that should be added during the recrystallization phase of a Chalcone Synthesis?.

- The Royal Society of Chemistry. (n.d.).

- Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). TN.gov.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Sigma-Aldrich.

- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum. ChemicalBook.

- Reddit. (2024). Chalcone Synthesis. r/OrganicChemistry.

- PubChem. (n.d.). Sodium Hydroxide.

- CAMEO Chemicals. (n.d.). 2-CHLOROBENZALDEHYDE. NOAA.

- BenchChem. (2025).

- TCI America. (n.d.).

Sources

- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. rsc.org [rsc.org]

- 4. 4'-BROMO-2-CHLOROCHALCONE synthesis - chemicalbook [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. CCOHS: Sodium Hydroxide [ccohs.ca]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2-Chlorobenzaldehyde Chalcones

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of chalcones derived from 2-chlorobenzaldehyde using microwave-assisted organic synthesis (MAOS). Chalcones are a class of organic compounds that serve as crucial precursors in the synthesis of flavonoids and are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] The protocol detailed herein leverages the advantages of microwave irradiation to dramatically reduce reaction times, improve yields, and promote greener chemical practices compared to conventional heating methods.[5][6][7] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Scientific Rationale

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif is responsible for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][8] The incorporation of a 2-chloro substituent on one of the phenyl rings, using 2-chlorobenzaldehyde as a precursor, can significantly modulate the biological activity of the resulting chalcone, making it a valuable building block in synthetic and medicinal chemistry.[9][10]

The traditional synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[6][11] However, conventional heating methods for this reaction are often slow, requiring several hours to complete, and can lead to the formation of side products, thus complicating purification and reducing overall yield.[6][12]

Microwave-assisted synthesis offers a powerful alternative by utilizing microwave energy to directly and rapidly heat the reaction mixture.[13] This process, which relies on the interaction of the microwave field with polar molecules in the sample, results in efficient and uniform heating that is not limited by the thermal conductivity of the reaction vessel.[5][13] The primary advantages of this approach include:

-

Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[5][7]

-

Increased Product Yields: Rapid heating minimizes the formation of unwanted byproducts, leading to cleaner reactions and higher yields.[5][6]

-

Enhanced Energy Efficiency: Direct heating of the reactants and solvent is more energy-efficient than heating a large oil bath.

-

Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry.[14]

This application note details a robust and reproducible protocol for the microwave-assisted Claisen-Schmidt condensation of 2-chlorobenzaldehyde with various substituted acetophenones.

Reaction Principle: The Microwave-Enhanced Claisen-Schmidt Condensation

The synthesis of chalcones proceeds via the Claisen-Schmidt condensation, which is a crossed-aldol condensation.[11][13] The reaction mechanism under basic conditions involves three key steps:

-

Enolate Formation: A strong base (e.g., KOH) abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chlorobenzaldehyde. This forms a β-hydroxy ketone intermediate (an aldol addition product).

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and stable α,β-unsaturated ketone, which is the final chalcone product.

Microwave irradiation significantly accelerates this process. Polar solvents, such as ethanol, and charged intermediates like the enolate and alkoxide, couple efficiently with the microwave field, leading to rapid superheating and a substantial increase in the reaction rate.[5][7] This allows the reaction to reach completion in a fraction of the time required by conventional methods.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-chlorobenzaldehyde chalcone.

Materials and Reagents

-

2-Chlorobenzaldehyde (Reagent grade, ≥98%)

-

Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone, 4'-Bromoacetophenone)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (Absolute, 200 proof)

-

Deionized Water

-

Hydrochloric Acid (HCl, 2M solution)

-